molecular formula C6H12O2 B156186 4-Hydroxy-3,3-dimethylbutan-2-one CAS No. 1823-90-1

4-Hydroxy-3,3-dimethylbutan-2-one

Cat. No.: B156186
CAS No.: 1823-90-1
M. Wt: 116.16 g/mol
InChI Key: DYAWMXSWDGPGOI-UHFFFAOYSA-N
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Description

. It is a colorless liquid that is used as a building block in organic synthesis. The compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-hydroxy-3,3-dimethylbutan-2-one involves the reaction of 3-methylbutan-2-one with paraformaldehyde in the presence of trifluoroacetic acid (TFA) at 80°C for 7 hours . The mixture is then treated with an aqueous solution of sodium bicarbonate and stirred at 25°C for 12 hours to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by conducting the reaction in larger reactors and optimizing the reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-3,3-dimethylbutan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-3,3-dimethylbutan-2-one involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and carbonyl functional groups. These groups allow the compound to act as a nucleophile or electrophile in different reaction pathways. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    3-Hydroxy-3-methylbutan-2-one: Similar structure but with a different position of the hydroxyl group.

    4-Hydroxy-2-butanone: Lacks the additional methyl groups present in 4-hydroxy-3,3-dimethylbutan-2-one.

    3,3-Dimethyl-2-butanone: Lacks the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl functional groups, which provide it with versatile reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-hydroxy-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAWMXSWDGPGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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